(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone
Description
Properties
CAS No. |
64258-99-7 |
|---|---|
Molecular Formula |
C9H5NO4S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H5NO4S/c11-9(7-2-1-5-15-7)6-3-4-8(14-6)10(12)13/h1-5H |
InChI Key |
GSORYALEGMPDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation :
-
Catalytic System :
-
Workup :
Performance Data
Advantages : High regioselectivity for the thiophene C2 position.
Limitations : Requires strict anhydrous conditions; AlCl₃ generates stoichiometric waste.
One-Pot Synthesis via Thiophene Intermediate
A modified one-pot approach eliminates the need to isolate 5-nitrofuran-2-carbonyl chloride. This method uses in situ generation of the acylating agent.
Protocol
Key Observations
Microwave-Assisted Condensation
Microwave irradiation enhances reaction rates and yields by promoting efficient energy transfer.
Procedure
-
Reactants :
-
5-Nitrofuran-2-carbaldehyde and thiophene-2-carbonyl chloride.
-
-
Conditions :
-
Outcomes :
Advantages : 3x faster than conventional heating; reduced side reactions.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 72% | 6h | High | Moderate (AlCl₃ waste) |
| One-Pot | 70% | 8h | Moderate | Low |
| Microwave | 78% | 0.3h | Low | Low |
Trade-offs : Microwave offers efficiency but limited scalability; Friedel-Crafts remains industrially preferred.
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer activities and as an antimicrobial agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone involves its interaction with microbial enzymes and DNA. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan/Thiophene Moieties
Compound A: Azepan-1-yl(5-nitrofuran-2-yl)methanone
- Structure : Replaces the thiophene ring with an azepane (7-membered saturated nitrogen ring).
- Key Differences: Polarity: The azepane introduces a bulky, lipophilic group, reducing overall polarity compared to the thiophene-containing target compound. Synthetic Route: Likely synthesized via nucleophilic substitution or coupling reactions involving azepane and 5-nitrofuran precursors . Applications: Potential use in drug design due to azepane's conformational flexibility, which may enhance binding to biological targets.
Compound B: Furan-2-yl(thiophen-2-yl)methanone
- Structure : Lacks the nitro group on the furan ring.
- Key Differences :
- Electronic Effects : Absence of the nitro group reduces electron-withdrawing effects, altering reactivity in electrophilic substitution or redox reactions.
- Physical Properties : Lower melting point and reduced solubility in polar solvents compared to the nitro derivative .
- Applications : May serve as a precursor for synthesizing nitro-containing analogs or in materials science for less polarized systems.
Compound C: (6-Aminopyridin-3-yl)(thiophen-2-yl)methanone (NSC343344)
- Structure: Replaces 5-nitrofuran with a 6-aminopyridine ring.
- Key Differences: Electronic Effects: The amino group is electron-donating, creating a contrasting electronic profile to the nitro group.
Extended Aromatic Systems
Compound D: Dibenzo[b,d]thiophen-2-yl(phenyl)methanone (59)
- Structure : Features a dibenzothiophene moiety instead of thiophene.
- Key Differences :
- Conjugation : Extended aromatic system enhances π-conjugation, improving photophysical properties (e.g., phosphorescence) relevant to OLEDs or sensors.
- Heavy Atom Effect : Bromo or chloro substituents (e.g., Compound 62, 61) promote spin-orbit coupling, enabling long-lived phosphorescence, a property absent in the target compound .
Heterocyclic Hybrids
Compound E: Thiophen-2-yl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone
- Structure : Replaces 5-nitrofuran with a 5-nitro-substituted pyridine ring.
- Electronic Effects: Nitro group on pyridine vs. furan alters charge distribution, affecting intermolecular interactions in crystal packing .
Comparative Data Table
Key Findings and Implications
- Electronic Effects: The nitro group in this compound significantly enhances polarity and redox reactivity compared to non-nitro analogs like Compound B.
- Biological Relevance: Nitro-containing compounds (e.g., target compound, Compound E) are prioritized for antimicrobial studies, while amino-substituted derivatives (e.g., NSC343344) target enzymatic pathways .
- Material Science : Extended aromatic systems (e.g., Compound D) exhibit superior photophysical properties, highlighting the trade-off between electronic conjugation and functional group substitution .
Biological Activity
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone is a compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by the presence of a nitrofuran moiety and a thiophene ring, this compound exhibits promising antibacterial and anticancer properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C₁₁H₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features:
- Nitrofuran ring : Substituted at the 5-position with a nitro group.
- Thiophene ring : Attached at the 2-position through a methanone functional group.
This unique structure contributes to its diverse biological activities.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Compounds with nitrofuran moieties are known for their antibacterial effects, which are enhanced in this derivative due to the synergistic effects of the thiophene component.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antibacterial activity, this compound has shown potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The compound demonstrated IC₅₀ values of 25 µM against A549 and 15 µM against Caco-2 cells, indicating significant cytotoxicity compared to control treatments.
The biological activity of this compound is believed to be linked to its ability to interact with key biological targets:
- Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrase isozymes, which play critical roles in maintaining physiological pH and fluid balance.
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in bacterial and cancer cells, ultimately resulting in cell death.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of both electron-withdrawing (nitro) and electron-donating groups (furan and thiophene) creates a unique electronic environment that enhances its reactivity and interaction with biological targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitrothiophene | Thiophene ring with nitro substitution | Antibacterial activity |
| 5-Nitrofuran | Furan ring with nitro substitution | Antimicrobial and anticancer properties |
| N'-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenyloacetohydrazide | Contains hydrazide linkage | Potential anti-leishmanial activity |
Q & A
Q. What are the optimal synthetic routes for (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach is the Friedel-Crafts acylation between 5-nitrofuran-2-carboxylic acid derivatives and thiophene-substituted intermediates. Key steps include:
- Step 1: Activation of the carboxylic acid group (e.g., conversion to acyl chloride using thionyl chloride).
- Step 2: Coupling with a thiophene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimization: Control reaction temperature (0–25°C), solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on electronic environments (e.g., thiophene protons at δ 6.8–7.5 ppm, nitro group deshielding effects).
- IR Spectroscopy: Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and nitro (NO₂) stretches (~1520–1350 cm⁻¹).
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF.
- Crystallography: Grow single crystals via slow evaporation (solvent: ethanol/acetone). Use SHELX or OLEX2 for structure refinement. Validate bond lengths/angles against density functional theory (DFT) calculations .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
- Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with positive controls like doxorubicin .
- Antimicrobial Screening: Use microdilution assays (e.g., against E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs).
- Enzyme Inhibition: Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability.
- Structural Confirmation: Re-validate compound purity via HPLC and NMR before testing.
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) and evaluate structural analogs (e.g., nitro-group positional isomers) to identify activity trends .
Q. What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2, DNA topoisomerase). Validate with molecular dynamics simulations (GROMACS) to assess stability.
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and nitro-group charge distribution .
Q. How can structural modifications improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Solubility Enhancement: Introduce hydrophilic groups (e.g., -OH, -NH₂) to the furan or thiophene rings.
- Metabolic Stability: Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to reduce hepatic clearance.
- Case Study: Analogues with methyl substituents on the thiophene ring showed improved oral bioavailability in rodent models .
Q. What strategies address low yield in the acylation step during synthesis?
Methodological Answer:
- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) for improved regioselectivity.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time (10–15 minutes vs. 6–8 hours) and increase yield by 20–30% .
Q. How should crystallographic data be analyzed to resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement: In SHELXL , apply restraints for disordered regions (e.g., nitro-group rotation). Validate with R-factor convergence (<5%).
- Validation Tools: Employ PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
